![molecular formula C20H35N3O5 B2556168 (2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid CAS No. 2418593-86-7](/img/structure/B2556168.png)
(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve peptide synthesis techniques. One possible method could be the O’Donnell Amino Acid Synthesis, which enables the construction of natural or unnatural α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .Molecular Structure Analysis
The molecular structure of this compound would be determined by the sequence and configuration of its amino acids. Each amino acid has a central carbon atom connected to an amino group, a carboxylic acid group, a hydrogen atom, and a unique side chain or R group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. The O’Donnell Amino Acid Synthesis mentioned earlier is one example of a reaction that could be used to synthesize this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by the properties of its constituent amino acids. These might include molecular weight, polarity, hydrophobicity, and other properties .Scientific Research Applications
- Chiral Recognition : EN300-26870258 exhibits chiral recognition capabilities. Researchers can exploit its unique structure for enantiomeric discrimination, which is valuable in fields like drug development and diagnostics .
- Enzyme-Driven Sensing : The compound can serve as a substrate for specific enzymes, leading to fluorescence changes. This property enables enzyme-driven sensing, which has applications in bioassays and environmental monitoring .
- Researchers investigate the hydroxylation of hydrophobic amino acids. EN300-26870258, being a hydrophobic amino acid, can serve as a model compound to study enzymatic hydroxylation mechanisms .
Biotechnology and Molecular Biology
Amino Acid Hydroxylation Studies
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O5/c1-12(2)17(23-18(25)13(3)21-14(4)24)19(26)22-16(20(27)28)11-15-9-7-5-6-8-10-15/h12-13,15-17H,5-11H2,1-4H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t13-,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIYANVJKLANLX-JQFCIGGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1CCCCCC1)C(=O)O)NC(=O)C(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1CCCCCC1)C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid |
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